molecular formula C21H25N5O4 B2961556 5-methyl-N-(2-morpholinoethyl)-2,4-dioxo-3-(p-tolyl)-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide CAS No. 921535-81-1

5-methyl-N-(2-morpholinoethyl)-2,4-dioxo-3-(p-tolyl)-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide

カタログ番号 B2961556
CAS番号: 921535-81-1
分子量: 411.462
InChIキー: XVZOXOCYOBAKFD-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

5-methyl-N-(2-morpholinoethyl)-2,4-dioxo-3-(p-tolyl)-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide is a useful research compound. Its molecular formula is C21H25N5O4 and its molecular weight is 411.462. The purity is usually 95%.
BenchChem offers high-quality 5-methyl-N-(2-morpholinoethyl)-2,4-dioxo-3-(p-tolyl)-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-methyl-N-(2-morpholinoethyl)-2,4-dioxo-3-(p-tolyl)-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Heterocyclic Compound Synthesis

  • Synthesis of Novel Heterocyclic Compounds: Research on similar compounds focuses on synthesizing novel heterocyclic structures with potential pharmacological activities. For instance, the synthesis of various benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone has been explored for their anti-inflammatory and analgesic properties, indicating a broad interest in developing new therapeutic agents from complex heterocyclic frameworks (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Antimicrobial and Antitumor Activities

  • Antimicrobial Activity

    The synthesis of new heterocyclic compounds, incorporating morpholine and other nitrogenous groups, has been directed towards evaluating their antimicrobial properties. This research avenue underscores the potential of such compounds in addressing antibiotic resistance and developing new antimicrobial agents (Abdel-rahman, Bakhite, & Al-Taifi, 2002).

  • Antitumor Activities

    Similar compounds have been synthesized and tested for their antitumor activities against human cancer cell lines, suggesting the potential utility of heterocyclic compounds in oncological research and therapy development (Matsuno et al., 2000).

Biological Screening and Pharmacological Potential

  • Biological Screening: Compounds with morpholine and pyrimidine structures have undergone biological screening for various activities, including antiviral, anticancer, and enzyme inhibition properties. These studies indicate the significant pharmacological potential of such compounds, underscoring their relevance in drug discovery and development processes (Shah, Patel, & Vyas, 2019).

作用機序

Target of Action

Similar compounds have been found to exhibit antimicrobial and antiviral properties , suggesting that the targets could be specific enzymes or proteins essential for these pathogens.

Mode of Action

It’s known that similar compounds interact with their targets, leading to inhibition or alteration of the target’s normal function . This interaction can result in the death of the pathogen or the inhibition of its growth.

Biochemical Pathways

Similar compounds have been found to interfere with the synthesis of essential components of the pathogen, such as proteins or nucleic acids . This interference can disrupt the pathogen’s life cycle and prevent its replication.

Result of Action

Similar compounds have been found to exhibit antimicrobial and antiviral properties . This suggests that the compound could potentially inhibit the growth of pathogens or cause their death, leading to the resolution of the infection.

特性

IUPAC Name

5-methyl-3-(4-methylphenyl)-N-(2-morpholin-4-ylethyl)-2,4-dioxo-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N5O4/c1-14-3-5-15(6-4-14)26-20(28)18-17(23-21(26)29)16(13-24(18)2)19(27)22-7-8-25-9-11-30-12-10-25/h3-6,13H,7-12H2,1-2H3,(H,22,27)(H,23,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVZOXOCYOBAKFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=O)C3=C(C(=CN3C)C(=O)NCCN4CCOCC4)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-methyl-N-(2-morpholinoethyl)-2,4-dioxo-3-(p-tolyl)-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。